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Compound of Interest |

Compound Name: 2-(2-Chloroethoxy)ethyl acetate
CAS No.: 14258-40-3
Cat. No.: B078466

A Heterobifunctional Building Block for Linker
Chemistry[1]
Executive Summary

This technical guide provides a comprehensive analysis of 1-acetoxy-2-(2-chloroethoxy)ethane
(CAS: 14258-40-3), also known as 2-(2-chloroethoxy)ethyl acetate.[1] This molecule serves
as a critical heterobifunctional linker in medicinal chemistry, particularly in the synthesis of
Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACSs).[1] Its
value lies in its dual reactivity: an electrophilic alkyl chloride terminus suitable for nucleophilic
substitution (

) and an acetate-protected alcohol that allows for orthogonal deprotection strategies.[1]

Part 1: Molecular Identity & Physicochemical Profile[2]

The molecule is a derivative of diethylene glycol, characterized by a lipophilic acetate cap and
a reactive chloro-terminus.

Table 1: Physicochemical Datasheet
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Property Value Context for Application

Primary identifier in literature.

IUPAC Name 2-(2-chloroethoxy)ethyl acetate 2]
Essential for sourcing and
CAS Number 14258-40-3
regulatory checks.[1]
Molecular Formula MW: 166.60 g/mol .[1][2]
o Purity indicator; yellowing
Appearance Clear, colorless liquid o
suggests oxidation.[1]
High boiling point requires
Boiling Point 223°C (at 760 mmHQ) vacuum distillation for
purification.[1]
Denser than water; forms the
Density 1.119 g/cm3 bottom layer in aqueous
extractions.[1]
N Limited water solubility; ideal
Solubility DCM, EtOAc, THF, DMSO ) ]
for organic phase reactions.
Combustible; requires
Flash Point 92°C standard lab safety protocols.

[1]

Part 2: Synthetic Routes & Production[1][4][5]

The synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane is typically achieved via the selective
acetylation of 2-(2-chloroethoxy)ethanol.[1] This route is preferred over the chlorination of
diethylene glycol monoacetate due to higher selectivity and cleaner impurity profiles.[1]

Mechanistic Pathway

The reaction proceeds via nucleophilic acyl substitution.[1][3] The hydroxyl group of the starting
alcohol attacks the carbonyl carbon of the acetylating agent (acetic anhydride or acetyl
chloride), facilitated by a base (Triethylamine or Pyridine) to neutralize the acidic byproduct.
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Figure 1: Synthetic pathway for the acetylation of 2-(2-chloroethoxy)ethanol.

Part 3: Chemical Reactivity & Mechanistic
Applications[7]
This molecule is a "masked” PEG-2 linker.[1] Its utility is defined by its ability to undergo

orthogonal transformations.[1]

1. Nucleophilic Substitution (

)

The terminal chloride is a moderate leaving group.[1] Direct substitution with weak nucleophiles
is slow.[1]

o Optimization: The Finkelstein reaction is often employed in situ.[1] Adding catalytic
Potassium lodide (KI) converts the alkyl chloride to a more reactive alkyl iodide, accelerating
the attack by nucleophiles like azides (

) or amines.

o Application: Synthesis of 2-(2-azidoethoxy)ethyl acetate, a precursor for "Click Chemistry"
(CUAAC) reactions.[1]

2. Ester Hydrolysis
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The acetate group serves as a protecting group for the hydroxyl functionality.[1]

« Conditions: It is stable under acidic conditions but readily hydrolyzes in basic media (e.g.,

in MeOH).[1]

o Strategy: This allows researchers to install the linker via the chloride end first, then deprotect
the alcohol for a second coupling event (e.g., to a drug payload).

1-acetoxy-2-(2-chloroethoxy)ethane

Nal, Acetone, Reflux \ K2CO3, MeOH

Pathway B: Finkelstein Pathway C: Hydrolysis
(Cl -> | Exchange) (Deprotection)

NaN3, DMF, 80°C

lodo-Intermediate 2-(2-chloroethoxy)ethanol
(High Reactivity) (Alcohol Exposed)

7
/
7/

/7
// Accelerated Route

) <

Pathway A: Azidation
(Linker Activation)

l

Azide Linker
(Click Chemistry Ready)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile showing activation and deprotection pathways.[1]

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-acetoxy-2-(2-chloroethoxy)ethane
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Objective: Large-scale acetylation of the chloro-alcohol.[1]

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
nitrogen inlet.

e Charging: Add 2-(2-chloroethoxy)ethanol (20.0 g, 160 mmol) and anhydrous
Dichloromethane (DCM) (150 mL).

o Base Addition: Add Triethylamine (

) (33.4 mL, 240 mmol) and catalytic DMAP (4-Dimethylaminopyridine) (100 mg). Cool the
mixture to 0°C in an ice bath.

o Reaction: Add Acetic Anhydride (22.6 mL, 240 mmol) dropwise via an addition funnel over 30
minutes to control exotherm.

e Monitoring: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (30%
EtOAc/Hexane).[1] The starting material (

) should disappear, replaced by the product (

).

o Workup:
o Quench with saturated

(100 mL) to neutralize excess acid.[1]

o Separate layers.[1][4] Wash organic layer with 1M HCI (50 mL) to remove residual amine,
then Brine (50 mL).[1]

o Dry over anhydrous
, filter, and concentrate under reduced pressure.[4][5]

 Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 10 mmHg) or silica
flash chromatography (10-20% EtOAc/Hexane).[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://www.rsc.org/suppdata/cc/b5/b502444g/b502444g.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://www.rsc.org/suppdata/cc/b5/b502444g/b502444g.pdf
https://www.chemicalbook.com/synthesis/2-chloroethoxy-acetic-acid.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_ethyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Yield: Expect 85-95% vyield as a colorless oil.[1]

Protocol B: Conversion to Azide Linker (Example Application)

Objective: Synthesizing the "Clickable" precursor.

Reaction: Dissolve 1-acetoxy-2-(2-chloroethoxy)ethane (1.0 eq) in dry DMF (0.5 M
concentration).

Reagents: Add Sodium Azide (

) (1.5 eq) and Potassium lodide (KI) (0.1 eq).

Conditions: Heat to 80°C for 12-24 hours behind a blast shield.
Workup: Dilute with water (5x volume) and extract with Diethyl Ether (

). Wash organics extensively with water to remove DMF.[1]

Safety Note: Do not concentrate azide solutions to dryness if high molecular weight organic
azides are not formed; however, this specific small molecule azide is relatively stable but
should still be handled with care (avoid heat/shock).[1]

Part 5: Safety & Handling

Alkylating Potential: As an alkyl chloride, this compound is a weak alkylating agent.[1] It can
react with nucleophilic residues in DNA/Proteins.[1] Wear nitrile gloves and work in a fume
hood.[1]

Inhalation: The acetate functionality increases volatility compared to the parent alcohol.[1]
Avoid inhaling vapors.[1][6]

Storage: Store under inert gas (

or Ar) at 2-8°C. The ester bond is susceptible to hydrolysis by atmospheric moisture over
long periods.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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